2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile
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Overview
Description
2-(1,4-Dioxaspiro[45]decan-6-yl)acetonitrile is an organic compound characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile typically involves the formation of the spirocyclic structure through a series of reactions starting from 2-acetylcyclohexanone. The key steps include:
Ethylene Ketal Formation: 2-acetylcyclohexanone reacts with ethylene glycol to form the ethylene ketal.
Hydrazone Formation: The ketal undergoes hydrazone formation with hydrazine.
Iodination: The hydrazone is then iodinated to form 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane.
Aminocarbonylation: The iodinated compound undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile involves its interaction with molecular targets through its nitrile group and spirocyclic structure. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability to the molecule. These interactions can affect various biochemical pathways, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamide: Similar in structure but contains an acrylamide group instead of a nitrile group.
6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane: An intermediate in the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure and a nitrile group, which provides distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILBEGYQLJKWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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